molecular formula C12H10ClN3OS B589257 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride CAS No. 186792-96-1

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride

Cat. No.: B589257
CAS No.: 186792-96-1
M. Wt: 279.742
InChI Key: NVODHLFPUVYWID-UHFFFAOYSA-N
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Properties

IUPAC Name

4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS.ClH/c13-11-8-5-7(6-16)17-12(8)15-10-4-2-1-3-9(10)14-11;/h1-6,15H,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWDQAJYZPBBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(S3)C=O)C(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747022
Record name 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-96-1
Record name 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.

    Introduction of the Benzodiazepine Core: The benzodiazepine core is introduced via condensation reactions with appropriate amines and aldehydes.

    Amination and Carboxylation:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride is unique due to its specific combination of the thieno ring and benzodiazepine core, along with the amino and carboxaldehyde functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde hydrochloride is a compound that belongs to the thienobenzodiazepine class, which has garnered interest for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article synthesizes available research findings on its biological activity, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C12H11N3S·ClH
  • Molecular Weight : 265.76 g/mol
  • CAS Number : 138564-60-0

The compound's structure features a thieno[2,3-b][1,5]benzodiazepine core which is crucial for its biological activity. The presence of the amino group and the aldehyde functionality contributes to its reactivity and interaction with biological targets.

Antipsychotic Effects

Research indicates that compounds within the thienobenzodiazepine class exhibit antipsychotic properties. For instance, derivatives similar to 4-Aminothieno[2,3-b][1,5]benzodiazepine have been evaluated for their efficacy in treating schizophrenia and other psychotic disorders. Clinical studies involving related compounds, such as flumezapine, demonstrated promising results but were halted due to adverse effects like elevated enzyme levels in patients .

Neuroprotective Properties

Benzodiazepines are known for their neuroprotective effects. Studies have shown that certain derivatives can modulate GABAergic transmission, which is pivotal in managing anxiety and stress-related disorders. The mechanism involves enhancing GABA receptor activity, leading to increased inhibitory neurotransmission .

Antimycobacterial Activity

Recent studies have explored the potential of benzodiazepine derivatives as anti-tubercular agents. Compounds synthesized from similar frameworks have shown significant activity against Mycobacterium tuberculosis, suggesting that modifications to the thienobenzodiazepine structure could yield effective treatments for drug-resistant strains .

The biological activity of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde hydrochloride can be attributed to several mechanisms:

  • GABA Receptor Modulation : Enhances GABA's inhibitory effects in the central nervous system.
  • Inhibition of Apoptosis : Some derivatives have been shown to interact with apoptosis pathways, potentially offering therapeutic benefits in cancer treatment by promoting cell death in malignant cells .
  • Targeting Protein Interactions : The compound may interfere with protein-protein interactions critical in various cellular processes, including those involved in inflammation and cell survival pathways .

Case Studies and Research Findings

Study ReferenceFindings
Flumezapine showed efficacy in treating schizophrenia but was associated with adverse effects leading to trial termination.
Benzodiazepine derivatives demonstrated significant anti-mycobacterial activity with MIC values ranging from 1.55 to 2.87 μg/mL.
Investigated the cytotoxic effects of benzodiazepinone derivatives on cancer cells; compounds exhibited potential as pro-death agents by modulating NF-κB pathways.

Q & A

Q. Q1: What are the established synthetic routes for 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride, and how is purity ensured?

The compound is synthesized via multi-step protocols, often involving cyclization and hydrogenation. A key method (adapted from Olanzapine intermediate synthesis) involves catalytic hydrogenation of nitrile precursors using Raney Nickel under acidic conditions, yielding >99% HPLC purity . Post-synthesis, purity is validated via HPLC and NMR. For derivatives, Heck coupling (e.g., to introduce furan/vinyl groups) may be employed, followed by hydrochloric acid treatment to form the hydrochloride salt .

Q. Q2: What analytical techniques are critical for characterizing this compound?

  • HPLC : Quantifies purity (>99% achievable via optimized protocols) .
  • NMR : Confirms structural integrity, including amine proton environments and aldehyde functionality.
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiophene and benzodiazepine rings, as seen in related structures) .
  • Mass spectrometry : Validates molecular weight (e.g., 302.8 g/mol for analogous benzodiazepine derivatives) .

Stability and Storage

Q. Q3: How should researchers store this compound to maintain stability, and what degradation products are observed?

Store in airtight, desiccated containers at 2–8°C to prevent hydrolysis or oxidation. Degradation under humidity or light may yield aldehydes (via oxidation) or dimerized products. Stability studies for similar compounds recommend inert atmospheres (N₂) for long-term storage .

Advanced Synthetic Challenges

Q. Q4: Why is Raney Nickel preferred over other catalysts in the hydrogenation step, and what are the limitations?

Raney Nickel provides high catalytic efficiency for reducing nitriles to amines under mild conditions, minimizing side reactions (e.g., over-reduction). However, catalyst poisoning by sulfur-containing intermediates (common in thieno-benzodiazepines) can reduce yield. Alternative catalysts (e.g., Pd/C) may require harsher conditions, risking aldehyde group reduction .

Q. Q5: How do reaction conditions influence the stereochemistry of the benzodiazepine core?

Acidic conditions during cyclization favor planar transition states, leading to a specific diastereomer. For example, glacial acetic acid in ethanol promotes regioselective ring closure, as observed in triazole-benzodiazepine syntheses . Computational studies (DFT) could further elucidate transition-state energetics .

Biological and Pharmacological Applications

Q. Q6: What in vitro models are used to study this compound’s biological activity?

While direct data is limited, analogous benzodiazepines are screened in neuronal cell lines (e.g., SH-SY5Y) for GABA receptor modulation or neuroprotective effects. Structural analogs with furan substituents show potential in targeting neurotransmitter pathways . Researchers should validate target engagement via competitive binding assays or SPR.

Q. Q7: How can structure-activity relationships (SAR) guide derivative design?

  • Aldehyde moiety : Critical for Schiff base formation with biological targets (e.g., enzymes).
  • Thiophene ring : Modulates lipophilicity and π-π stacking. Methyl substitution at position 2 enhances metabolic stability .
  • Benzodiazepine core : Adjusting substituents (e.g., chloro, methyl) alters receptor affinity .

Data Contradictions and Resolution

Q. Q8: How can researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. >99%)?

Yield variations arise from catalyst loading, reaction scale, and purification methods. For instance, continuous flow reactors (vs. batch) improve mixing and heat transfer, boosting yields . Reproducibility requires strict control of parameters (temperature, solvent grade) and validation via independent labs.

Q. Q9: Why do computational models sometimes conflict with experimental conformational data?

X-ray structures (e.g., Olanzapine derivatives) reveal folded conformations with ~58° dihedral angles, while gas-phase DFT calculations may predict planar geometries. Solvent effects and crystal packing forces account for these differences; MD simulations in explicit solvent improve agreement .

Methodological Gaps and Future Directions

Q10: What advanced techniques could address unresolved mechanistic questions in its synthesis?

  • In situ NMR : Monitor intermediate formation during cyclization.
  • Kinetic isotope effects : Elucidrate rate-determining steps in hydrogenation.
  • Machine learning : Predict optimal reaction conditions for novel derivatives .

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